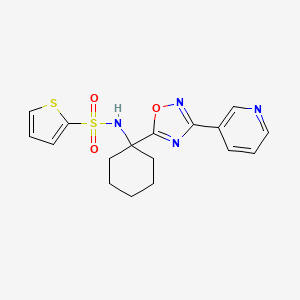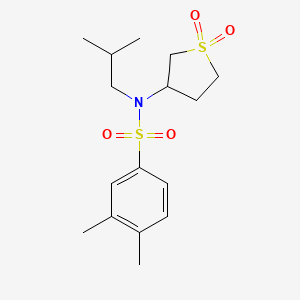![molecular formula C15H25N3O B2779961 N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide CAS No. 2411254-07-2](/img/structure/B2779961.png)
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide is a compound that features a unique structure combining a diazepane ring with a cyclopentyl group and a but-2-ynamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide can be achieved through several methods. One common approach involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method has been shown to be effective in constructing chiral 1,4-diazepanes with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of biocatalysts and environmentally friendly solvents can be explored to make the process more sustainable .
化学反応の分析
Types of Reactions
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert certain functional groups into their reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents and nucleophiles such as sodium iodide (NaI) and potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific pathways or receptors.
Industry: It can be employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring may play a crucial role in binding to these targets, while the cyclopentyl and but-2-ynamide groups contribute to the compound’s overall activity .
類似化合物との比較
Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)acetic acid: This compound shares the diazepane ring but differs in its acetic acid moiety.
2-(4-Methyl-1,4-diazepan-1-yl)ethanimidamide: Another similar compound with an ethanimidamide group instead of the cyclopentyl and but-2-ynamide groups.
Uniqueness
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide is unique due to its combination of a diazepane ring with a cyclopentyl group and a but-2-ynamide moiety. This structure provides distinct chemical and biological properties that are not found in the similar compounds mentioned above.
特性
IUPAC Name |
N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-3-6-15(19)16-13-7-4-8-14(13)18-10-5-9-17(2)11-12-18/h13-14H,4-5,7-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPCNHBNMJHFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC1N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine](/img/structure/B2779884.png)



![4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2779890.png)
![1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2779891.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2779896.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)
